Levophencynonate is derived from phenothiazine derivatives and is classified as a second-generation antihistamine. This classification indicates that it has been developed to minimize side effects, particularly sedation, which is often associated with first-generation antihistamines. The compound's structure allows it to selectively target H1 histamine receptors, making it effective in managing allergic reactions without significant central nervous system effects.
The synthesis of Levophencynonate typically involves multi-step chemical processes that may include the following methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques such as chromatography are frequently employed for purification of intermediates and the final product.
Levophencynonate has a complex molecular structure characterized by a phenothiazine backbone. Its molecular formula is typically represented as C_{18}H_{20}N_{2}O, indicating the presence of two nitrogen atoms within its structure.
Levophencynonate can undergo various chemical reactions typical for phenothiazine derivatives:
The stability of Levophencynonate under different pH conditions is critical for its application in pharmaceutical formulations. Understanding its reactivity helps in designing effective drug delivery systems.
Levophencynonate primarily acts as an antagonist at H1 histamine receptors, preventing histamine from exerting its effects on target tissues. This mechanism alleviates symptoms associated with allergic reactions such as itching, redness, and swelling.
Levophencynonate finds extensive use in scientific research and clinical applications:
Levophencynonate hydrochloride, chemically designated as (−)-3-Methyl-3-azabicyclo[3.3.1]nonanyl-9α-yl α-cyclopentyl-α-phenyl-α-glycolate hydrochloride, is a stereochemically defined anticholinergic agent. Its molecular formula is $\ce{C22H32ClNO3}$, with a molecular weight of 393.95 g/mol. The compound features a bicyclic 3-azabicyclo[3.3.1]nonane core connected to a glycolate ester bearing cyclopentyl and phenyl substituents. Crucially, it possesses an R configuration at the chiral center of the glycolate moiety, which dictates its pharmacological profile [4] [6].
The stereochemical purity of Levophencynonate is paramount: The R(-)-enantiomer demonstrates >27-fold higher affinity for muscarinic acetylcholine receptors (mAChRs) compared to its S(+)-counterpart. This enantioselectivity arises from optimal three-dimensional fitting into the orthosteric binding site of mAChRs, where the R-configuration aligns key pharmacophore elements (tertiary amine, ester carbonyl, and aryl groups) with receptor subdomains [6].
Table 1: Key Chemical Identifiers of Levophencynonate
Property | Value |
---|---|
Systematic Name | (R)-(−)-3-Methyl-3-azabicyclo[3.3.1]nonan-9α-yl α-cyclopentyl-α-phenylglycolate hydrochloride |
CAS Number | 861655-73-4 |
Molecular Formula | C22H32ClNO3 |
SMILES Notation | [H][C@@]1([C@@H]2CN(C)C[C@H]1CCC2)OC(C@(C4CCCC4)O)=O.Cl |
Chiral Center Configuration | R |
Levophencynonate emerged from systematic research in the early 2000s aimed at optimizing the anticholinergic activity of racemic phencynonate hydrochloride (CPG). Studies revealed that the racemate's efficacy was primarily driven by its R(-)-enantiomer (Levophencynonate), which exhibited superior receptor affinity and selectivity. This led to its classification as a competitive mAChR antagonist targeting peripheral and central muscarinic pathways [6].
Historically, Levophencynonate represented an effort to enhance the specificity of anticholinergics while mitigating side effects associated with racemic mixtures. Its development leveraged enantioselective synthesis to isolate the R(-)-isomer, which demonstrated a dissociation between potent antimuscarinic effects and reduced central nervous system (CNS) depression compared to the racemate. Pharmacologically, it belongs to the synthetic muscarinic antagonist class, sharing therapeutic objectives (e.g., anti-motion sickness, visceral spasmolysis) with agents like scopolamine but with refined receptor interactions [6].
Levophencynonate is the eutomer (biologically active enantiomer) of the racemic compound phencynonate hydrochloride (CPG). The racemate comprises equimolar R(-)- and S(+)-enantiomers, but Levophencynonate alone accounts for >90% of the mAChR antagonism. Structural comparisons highlight:
Table 2: Pharmacological Comparison of Phencynonate Enantiomers
Parameter | R(−)-CPG (Levophencynonate) | S(+)-CPG | Racemic CPG |
---|---|---|---|
Receptor Affinity (Ki, nM) | 46.49 ± 1.27 | 1263.12 ± 131.64 | 271.37 ± 72.30 |
Antisalivation ED50 (mg/kg) | 1.10 ± 0.28 | Inactive | 1.07 ± 0.15 |
pA2 (Carbachol antagonism) | 6.84 | <5.0 | 6.80 |
Among classical anticholinergics, Levophencynonate’s structure avoids the catechol-like motifs of endogenous ligands (e.g., acetylcholine) but incorporates bulky aromatic and alicyclic groups to sterically block agonist binding. Its cyclopentyl ring provides greater conformational rigidity than the phenyl group in diphenhydramine, enhancing subtype selectivity [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7